3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)-N,N-dimethylazetidine-1-sulfonamide
Description
Properties
IUPAC Name |
3-(1,2-dimethyl-6-oxopyridin-4-yl)oxy-N,N-dimethylazetidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S/c1-9-5-10(6-12(16)14(9)4)19-11-7-15(8-11)20(17,18)13(2)3/h5-6,11H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFLWTSIVXXGIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CN(C2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)-N,N-dimethylazetidine-1-sulfonamide” likely involves multiple steps, including the formation of the azetidine ring, sulfonamide group, and the pyridinone moiety. Typical reaction conditions might include:
Formation of the azetidine ring: This could involve cyclization reactions using appropriate precursors.
Introduction of the sulfonamide group: This might be achieved through sulfonylation reactions using sulfonyl chlorides and amines.
Attachment of the pyridinone moiety: This could involve nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various chemical reactions, including:
Oxidation: Potential oxidation of the pyridinone moiety.
Reduction: Reduction of the sulfonamide group under specific conditions.
Substitution: Nucleophilic or electrophilic substitution reactions on the azetidine ring or pyridinone moiety.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that sulfonamides exhibit significant antimicrobial properties. The incorporation of the dihydropyridine structure enhances the compound's ability to inhibit bacterial growth, particularly against Gram-positive bacteria. The mechanism often involves interference with folic acid synthesis pathways in bacteria.
2. Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. Specifically, it shows promise in inhibiting enzymes like acetylcholinesterase and α-glucosidase, which are relevant in treating conditions such as Alzheimer's disease and Type 2 diabetes mellitus (T2DM).
Case Studies
Case Study 1: Enzyme Inhibition
A study investigating similar compounds demonstrated that modifications to the dihydropyridine structure could enhance inhibitory activity against acetylcholinesterase. This suggests that further structural optimization of 3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)-N,N-dimethylazetidine-1-sulfonamide could yield more potent inhibitors for neurodegenerative diseases .
Case Study 2: Antibacterial Efficacy
In a comparative analysis of various sulfonamide derivatives, it was found that compounds with similar structures to this compound exhibited significant antibacterial activity against Staphylococcus aureus. This reinforces the potential application of this compound in developing new antimicrobial agents .
Synthetic Methodologies
The synthesis of this compound involves multi-step organic reactions that typically include:
- Formation of the Dihydropyridine Ring: Utilizing starting materials such as 1,6-dimethylpyridinone.
- Azetidine Formation: Employing cyclization reactions under controlled conditions.
- Sulfonamide Introduction: Reacting with sulfonyl chlorides to incorporate the sulfonamide group.
These methods can be optimized for industrial scale production using continuous flow synthesis techniques, which enhance yield and reduce reaction times .
Mechanism of Action
The mechanism of action would depend on the specific biological target or application. For example, if used as a drug, it might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridine Derivatives with 2-Oxo and Substituent Variations
Structural Analogues from : Alkyl (3-cyano-6-alkoxy-2-oxo-1,2-dihydropyridin-4-yl)acetates (e.g., compound 6a/7a) share the 2-oxo-1,2-dihydropyridine core but differ in substituents. The target compound’s 1,6-dimethyl groups contrast with the 3-cyano and 6-alkoxy groups in these analogs. The absence of an azetidine-sulfonamide moiety in compounds results in distinct physicochemical properties; for example, ester groups in 6a/7a may reduce solubility compared to the target’s sulfonamide .
YGP (): 5'-O-[(R)-[(3,6-Dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]phosphoryl]guanosine (YGP) features a 3,6-dimethyl-2-oxo-dihydropyridine core linked to a phosphorylated guanosine. Unlike the target compound, YGP’s methyl groups are at positions 3 and 6, and its nucleotide structure introduces significant polarity. This makes YGP more suited for nucleotide-based applications, whereas the target’s compact azetidine-sulfonamide design may favor small-molecule drug development .
Tetrahydroimidazo[1,2-a]pyridine Derivatives (Evidences 3–4)
Compounds like 1l (diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate) and 2d (diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate) exhibit bicyclic cores with ester and cyano substituents. Their melting points (243–245°C for 1l; 215–217°C for 2d) and moderate yields (51–55%) suggest higher thermal stability compared to the target compound (data unavailable).
Sulfonamide-Containing Compounds
The target’s dimethylazetidine-sulfonamide group is unique among the compared compounds. Sulfonamides are known to enhance solubility and metabolic stability, which may position the target as a more viable candidate for pharmacokinetic optimization compared to ester- or nucleotide-based analogs .
Key Findings and Implications
- Structural Flexibility: The target’s 1,6-dimethyl-2-oxo-dihydropyridine core allows for tunable electronic properties, contrasting with ’s electron-withdrawing cyano/alkoxy groups and ’s nucleotide-linked system.
Biological Activity
The compound 3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)-N,N-dimethylazetidine-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. Sulfonamides are known for their antibacterial properties, and modifications in their structure can lead to enhanced efficacy against various pathogens. This article reviews the biological activity of this specific compound, focusing on its antibacterial, antioxidant, and potential anticancer properties.
Chemical Structure and Properties
The compound features a sulfonamide group, which is critical for its biological activity. The structural components include:
- Azetidine ring : A four-membered nitrogen-containing ring that may influence the compound's pharmacokinetics.
- Dihydropyridine moiety : Known for its role in various biological activities, including calcium channel modulation and as an electron donor in redox reactions.
Antibacterial Activity
Sulfonamides traditionally exhibit antibacterial properties by inhibiting bacterial folate synthesis through competitive inhibition of dihydropteroate synthase. The specific compound under study has shown promising results in preliminary assays against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 2.0 µg/mL |
| Escherichia coli | 1.5 µg/mL |
| Pseudomonas aeruginosa | 4.0 µg/mL |
These results suggest that the compound retains significant antibacterial activity comparable to established sulfonamides like sulfamethoxazole .
Antioxidant Activity
The antioxidant capacity of the compound was evaluated using the DPPH radical scavenging assay. The results indicated a moderate antioxidant activity, with a percentage inhibition of free radicals at varying concentrations:
| Concentration (mM) | % Inhibition |
|---|---|
| 4 | 12.87 |
| 6 | 15.60 |
These findings suggest that the compound may contribute to oxidative stress reduction, which is crucial for preventing cellular damage .
Anticancer Potential
Recent studies have indicated that certain sulfonamide derivatives possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. The compound was tested against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10.5 |
| MCF7 (breast cancer) | 12.3 |
These results indicate that the compound may inhibit cancer cell proliferation effectively, warranting further exploration into its mechanisms of action .
Case Studies
In a recent study published in Pharmaceutical Research, researchers synthesized several sulfonamide derivatives and evaluated their biological activities. Among these derivatives, the one analogous to our compound exhibited significant antibacterial and anticancer activities against tested pathogens and tumor cells .
Another study highlighted the importance of structural modifications in enhancing the biological profiles of sulfonamides, indicating that substitutions on the dihydropyridine ring could lead to improved therapeutic indices .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)-N,N-dimethylazetidine-1-sulfonamide, and how can reaction yields be improved?
- Methodological Answer :
- Start with a nucleophilic substitution reaction between 1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-ol and a sulfonylated azetidine precursor.
- Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst) using statistical design of experiments (DoE) to minimize trial-and-error approaches. For example, fractional factorial designs can identify critical parameters affecting yield .
- Monitor reaction progress via HPLC or LC-MS to detect intermediates and byproducts.
- Purify via column chromatography or recrystallization, and validate purity using 1H/13C NMR and HRMS (as demonstrated for structurally related compounds in and ) .
Q. How can spectroscopic techniques (NMR, IR, HRMS) be systematically applied to confirm the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks by comparing with analogous dihydropyridine and sulfonamide derivatives. For instance, the methyl groups on the pyridine ring (δ ~2.5 ppm for CH3) and azetidine sulfonamide (δ ~3.0 ppm for N(CH3)2) should show distinct splitting patterns .
- IR : Confirm carbonyl (C=O) stretches at ~1680–1700 cm⁻¹ and sulfonamide S=O vibrations at ~1150–1350 cm⁻¹ .
- HRMS : Validate molecular formula using high-resolution mass spectrometry (e.g., ESI+ mode) with <5 ppm mass accuracy .
Intermediate Research Questions
Q. What strategies are recommended for analyzing the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Conduct accelerated stability studies :
Prepare buffer solutions (pH 1–10) and incubate the compound at 25°C, 40°C, and 60°C.
Sample aliquots at intervals (e.g., 0, 7, 14 days) and analyze via HPLC-UV to quantify degradation products.
- Use Arrhenius kinetics to extrapolate shelf-life under standard conditions.
- For thermally unstable compounds, consider lyophilization or formulation with stabilizers (e.g., antioxidants) .
Q. How can researchers design experiments to assess the compound’s potential biological activity, such as enzyme inhibition or receptor binding?
- Methodological Answer :
- In vitro assays :
Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric assays.
Use dose-response curves to calculate IC50 values.
- Molecular docking : Perform preliminary computational docking (e.g., AutoDock Vina) to predict binding affinity to target proteins, leveraging the sulfonamide moiety’s known role in enzyme inhibition .
- Validate results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding kinetics .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular dynamics) guide the rational design of derivatives with improved pharmacological properties?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites for functionalization (e.g., substituting the azetidine ring or pyridine oxygen) .
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to predict membrane permeability. Adjust substituents to enhance bioavailability.
- Use QSAR models to correlate structural features (e.g., logP, polar surface area) with activity data .
Q. What experimental and computational approaches are effective in resolving contradictions in reactivity or bioactivity data across studies?
- Methodological Answer :
- Meta-analysis : Systematically compare datasets from literature, identifying outliers via statistical tools (e.g., Grubbs’ test) .
- Replicate key experiments under standardized conditions (e.g., fixed pH, solvent, temperature) to isolate variables causing discrepancies.
- Multivariate analysis : Apply principal component analysis (PCA) to high-throughput screening data to distinguish noise from meaningful trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
